N-Carbomethoxyamoxapine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

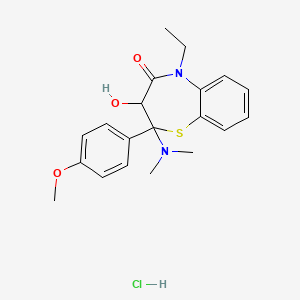

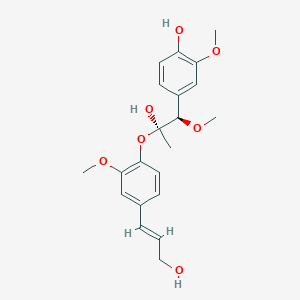

N-Carbomethoxyamoxapine is a chemical compound with the molecular formula C19H18ClN3O3 and a molecular weight of 371.82 g/mol. It is an artifact formed by phosgene in chloroform when used in the extraction of amoxapine metabolites.

科学的研究の応用

N-Carbomethoxyamoxapine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not directly used as a therapeutic agent, it serves as a reference compound in the study of amoxapine metabolites.

Industry: this compound is employed in the pharmaceutical industry as an intermediate in the synthesis of other compounds.

準備方法

化学反応の分析

N-Carbomethoxyamoxapine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring and the benzoxazepine moiety.

Common reagents and conditions used in these reactions are not extensively documented. The major products formed from these reactions depend on the specific reagents and conditions used.

作用機序

類似化合物との比較

N-Carbomethoxyamoxapine can be compared with other similar compounds, such as:

Amoxapine: The parent compound from which this compound is derived. Amoxapine is an antidepressant with a well-defined mechanism of action involving the inhibition of norepinephrine and serotonin reuptake.

Carbamazepine: Another compound with a similar benzoxazepine structure, used as an anticonvulsant and mood stabilizer.

This compound is unique due to its formation as an artifact during the extraction of amoxapine metabolites, which distinguishes it from other related compounds.

特性

IUPAC Name |

methyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c1-25-19(24)23-10-8-22(9-11-23)18-14-12-13(20)6-7-16(14)26-17-5-3-2-4-15(17)21-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYXQCUSHAGYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is N-Carbomethoxyamoxapine and how is it formed?

A1: this compound is an artifact, not a true metabolite, formed during the extraction process of amoxapine biotransformation samples when chloroform is used as the extraction solvent []. Amoxapine, a tricyclic antidepressant with a piperazine ring in its structure, can react with phosgene, a decomposition product often found in chloroform. This reaction leads to the formation of N-carbomethoxy derivatives at the secondary nitrogen of the piperazine ring, particularly in the presence of alcohol.

Q2: Why is the identification of this compound as an artifact important in amoxapine biotransformation studies?

A2: Misidentifying this compound as a metabolite of amoxapine could lead to erroneous conclusions about the drug's metabolic pathway and potentially impact the interpretation of research findings []. Recognizing it as an artifact arising from the extraction process emphasizes the need for careful solvent selection and appropriate control experiments in drug metabolism studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxamide](/img/structure/B569930.png)

![(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester](/img/structure/B569939.png)

![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)